Tetrapeptide-5
Overview
Description
Tetrapeptide-5, also known as acetyl this compound, is a synthetic peptide composed of four amino acids. It is widely recognized for its application in cosmetic formulations, particularly for its anti-aging and anti-edema properties. This compound is known to improve skin elasticity, reduce puffiness, and minimize the appearance of dark circles under the eyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapeptide-5 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s amine group.
Coupling: of the next amino acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Repetition: of deprotection and coupling steps until the desired tetrapeptide sequence is achieved.
Cleavage: of the peptide from the resin and final deprotection to yield the free tetrapeptide.
Industrial Production Methods: In industrial settings, SPPS is scaled up using automated peptide synthesizers, which enhance efficiency and reproducibility. The process is optimized to minimize side reactions and maximize yield. Purification of the synthesized tetrapeptide is typically achieved through high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Tetrapeptide-5 can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of sulfur-containing amino acids like cysteine.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Nucleophilic substitution reactions at reactive side chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of free thiol groups.
Substitution: Formation of substituted peptide derivatives
Scientific Research Applications
Tetrapeptide-5 has a broad range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects in reducing inflammation and edema.
Industry: Widely used in cosmetic formulations for its anti-aging properties
Mechanism of Action
Tetrapeptide-5 exerts its effects primarily through its interaction with skin cells. It is known to inhibit the activity of angiotensin-converting enzyme (ACE), which leads to improved microcirculation and reduced fluid retention. This results in decreased puffiness and dark circles under the eyes. Additionally, this compound enhances skin elasticity by promoting collagen synthesis and inhibiting glycation, which prevents the cross-linking of collagen fibers .
Comparison with Similar Compounds
Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory properties and ability to reduce skin roughness.
Palmitoyl Tripeptide-1: Promotes collagen synthesis and skin repair.
Acetyl Hexapeptide-8: Reduces the appearance of wrinkles by inhibiting neurotransmitter release
Uniqueness of Tetrapeptide-5: this compound is unique in its dual action of reducing puffiness and dark circles while also enhancing skin elasticity. Its ability to inhibit ACE and promote collagen synthesis sets it apart from other peptides that primarily focus on one aspect of skin improvement .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N8O6/c19-2-1-15(28)24-12(3-10-5-20-8-22-10)16(29)26-14(7-27)17(30)25-13(18(31)32)4-11-6-21-9-23-11/h5-6,8-9,12-14,27H,1-4,7,19H2,(H,20,22)(H,21,23)(H,24,28)(H,25,30)(H,26,29)(H,31,32)/t12-,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEWJFPLRGWOOU-IHRRRGAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236965 | |
Record name | Tetrapeptide-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883220-97-1 | |
Record name | Tetrapeptide-5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883220971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrapeptide-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAPEPTIDE-5 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EK3M1M8YL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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